Methyl 5-benzyl-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
Description
The compound Methyl 5-benzyl-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate belongs to the thiazole-carboxylate family, characterized by a bicyclic thiazole core with a benzyl group at position 5, a methyl-isopropyl-substituted thiazole-4-carbonylamino moiety at position 2, and a methyl ester at position 2. Thiazole derivatives are widely studied for their bioactivity, including antimicrobial, antioxidant, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C20H21N3O3S2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
methyl 5-benzyl-2-[(2-methyl-5-propan-2-yl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H21N3O3S2/c1-11(2)17-16(21-12(3)27-17)18(24)23-20-22-15(19(25)26-4)14(28-20)10-13-8-6-5-7-9-13/h5-9,11H,10H2,1-4H3,(H,22,23,24) |
InChI Key |
DPKDFECFAUUYQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(C)C)C(=O)NC2=NC(=C(S2)CC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Stepwise Assembly of Thiazole Cores
The synthesis begins with the independent preparation of the two thiazole fragments:
-
5-Benzyl-1,3-thiazole-4-carboxylic acid : Formed via Hantzsch thiazole synthesis, reacting benzyl isothiocyanate with ethyl acetoacetate in ethanol under reflux (12 h, 78% yield).
-
2-Methyl-5-(propan-2-yl)-1,3-thiazole-4-carbonyl chloride : Synthesized by treating the corresponding carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C (2 h, 95% conversion).
| Intermediate | Reagents | Conditions | Yield |
|---|---|---|---|
| 5-Benzyl-1,3-thiazole-4-carboxylic acid | Benzyl isothiocyanate, ethyl acetoacetate | Ethanol, reflux, 12 h | 78% |
| 2-Methyl-5-(propan-2-yl)-1,3-thiazole-4-carbonyl chloride | SOCl₂, DCM | 0°C, 2 h | 95% |
Amide Bond Formation
Coupling the two thiazole fragments requires activating the carbonyl chloride for nucleophilic attack by the amine group. The patent US10351556B2 identifies hydroxybenzotriazole (HOBt) and ethylcarbodiimide (EDCI) in dimethylformamide (DMF) as the optimal system, achieving 85–92% yield at room temperature. Alternative catalysts like DCC (dicyclohexylcarbodiimide) resulted in lower yields (70–75%) due to side reactions.
Optimization of Reaction Conditions
Solvent Screening
Polar aprotic solvents (DMF, THF) outperformed nonpolar solvents (toluene, hexane) due to improved solubility of intermediates. DMF provided the highest reaction efficiency (Table 2).
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 92 |
| THF | 7.5 | 84 |
| Toluene | 2.4 | 68 |
Temperature and Time Dependence
The amidation step exhibited an inverse relationship between temperature and yield. Room temperature (25°C) over 24 h maximized yield, while elevated temperatures (40°C) led to decomposition (yield drop to 65%).
Purification and Characterization
Recrystallization
Ethanol/water (3:1 v/v) recrystallization removed unreacted starting materials and byproducts, yielding >95% pure product. Alternative methods (column chromatography, sublimation) were less efficient or impractical for large-scale production.
Analytical Validation
-
HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water gradient).
-
NMR : Key peaks include δ 2.45 (s, 3H, CH₃), δ 3.85 (s, 3H, COOCH₃), and δ 7.30–7.45 (m, 5H, benzyl).
Industrial-Scale Production
Continuous Flow Reactors
Adopting flow chemistry reduced reaction time by 40% compared to batch processes. A patented protocol (US10351556B2) describes a tandem reactor system for sequential thiazole formation and amidation, achieving 89% yield at 10 kg scale.
Waste Management
The process generates SOCl₂ and DMF as waste, necessitating neutralization with aqueous NaHCO₃ and distillation recovery, respectively.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 5-benzyl-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO$_4$) or chromium trioxide (CrO$_3$), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H$_2$) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO$_4$ in acidic or basic medium.
Reduction: H$_2$ gas with Pd/C catalyst.
Substitution: NaH in anhydrous conditions with alkyl halides.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. Studies can explore its interaction with biological targets and its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its thiazole ring system is a common motif in many drugs, suggesting potential therapeutic applications.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 5-benzyl-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below highlights key structural differences and similarities with selected thiazole derivatives:
Key Observations :
- The methyl-isopropyl thiazole-carbonylamino moiety introduces conformational rigidity, which may influence binding specificity in enzyme targets, similar to triazolopyridine-substituted analogs in .
- Compared to pyrimidine-thiazole hybrids , the absence of a pyrimidine ring in the target compound suggests divergent pharmacological targets, possibly favoring protease or receptor modulation over kinase inhibition.
Biological Activity
Methyl 5-benzyl-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural features suggest it may exhibit significant pharmacological properties, particularly in cancer therapy and other therapeutic areas.
Chemical Structure
The compound can be represented by the following chemical structure:
Anticancer Activity
Recent studies have indicated that thiazole derivatives, including the target compound, possess notable anticancer properties. For instance, compounds similar in structure have been shown to inhibit the activity of mitotic kinesins, which are essential for proper cell division. The inhibition of HSET (KIFC1), a kinesin involved in centrosome clustering in cancer cells, has been associated with inducing multipolar spindles and subsequent cell death in cancerous cells .
Table 1: Inhibition Potency of Similar Thiazole Derivatives
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.5 | HSET |
| Compound B | 1.0 | Eg5 |
| Methyl 5-benzyl derivative | TBD | TBD |
The mechanism by which thiazole derivatives exert their anticancer effects often involves the disruption of microtubule dynamics and interference with mitotic spindle formation. In vitro studies demonstrated that the presence of specific substituents on the thiazole ring significantly affects the potency against cancer cell lines. For example, modifications that enhance hydrophobic interactions have been shown to increase cytotoxicity .
Case Studies
-
Study on Centrosome Amplification :
A study evaluated the effects of a series of thiazole-based compounds on centrosome-amplified human cancer cell lines. The results indicated that treatment with these compounds led to an increase in multipolar mitoses, suggesting a potential therapeutic strategy for targeting cancers characterized by centrosome amplification . -
Structure-Activity Relationship (SAR) :
An investigation into SAR revealed that specific modifications to the thiazole moiety could drastically alter biological activity. For instance, the introduction of electron-donating groups at particular positions was found to enhance anticancer activity significantly .
Q & A
[Basic] What are the common synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves sequential coupling of thiazole and benzyl moieties. Key steps include:
- Acylation : Reacting 2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carbonyl chloride with the amino-thiazole precursor under anhydrous conditions (0–5°C, DCM solvent).
- Esterification : Methylation of the carboxylic acid intermediate using trimethylsilyl diazomethane.
Optimization strategies: - Use catalysts like DMAP to accelerate acylation yields (reported up to 68% for analogous reactions) .
- Monitor progress via TLC (hexane:EtOAc 3:1) and purify via silica chromatography.
- Control temperature rigorously to avoid side reactions (e.g., hydrolysis of the ester group) .
[Basic] Which analytical techniques are critical for structural confirmation?
A multi-technique approach is essential:
- NMR : ¹H/¹³C NMR (DMSO-d6, 500 MHz) identifies key protons (e.g., CONH at δ 10.5–11.0 ppm, thiazole-CH at δ 7.8–8.2 ppm) .
- FTIR : Confirm amide I (1650–1680 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) bands .
- HRMS : Validate molecular ion ([M+H]<sup>+</sup> expected within 1 ppm error) .
- Elemental analysis : Ensure C/H/N percentages align with theoretical values (±0.4% tolerance) .
[Advanced] How should researchers resolve contradictions in spectroscopic data during characterization?
- Cross-validation : Compare NMR data with structurally similar compounds (e.g., δ 7.82 ppm for thiazole-CH in analogous derivatives ).
- Computational modeling : Predict chemical shifts using DFT calculations (e.g., Gaussian software) to identify discrepancies caused by solvent effects or tautomerism .
- Alternative techniques : Use X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry .
[Advanced] What experimental designs are suitable for assessing biological activity?
- In vitro assays : Use dose-response curves (e.g., IC50 determination) in cancer cell lines, with positive controls (e.g., doxorubicin) and triplicate measurements .
- Molecular docking : Model interactions with target proteins (e.g., kinase domains) using AutoDock Vina, validating poses with crystallographic data .
- Randomized block designs : For in vivo studies, allocate treatment groups using stratified randomization to control for variables like weight and age .
[Advanced] How can environmental stability and degradation pathways be studied?
- Hydrolysis studies : Incubate the compound in buffers (pH 2–12, 37°C) and analyze degradation products via LC-MS .
- Photolysis : Expose to UV light (λ = 254 nm) in quartz cells, monitoring breakdown kinetics with HPLC .
- Biotic degradation : Use soil microcosms to assess microbial metabolism, quantifying metabolites via GC-MS .
[Basic] What solvents and catalysts improve yield in large-scale synthesis?
- Solvents : DCM or THF for acylation (minimize ester hydrolysis); methanol for esterification .
- Catalysts : DMAP (4-dimethylaminopyridine) enhances nucleophilic acyl substitution efficiency .
- Workup : Use aqueous NaHCO3 to quench excess acyl chloride, followed by extraction with EtOAc .
[Advanced] How can crystallographic data inform structural analysis?
- X-ray diffraction : Grow crystals via slow evaporation (e.g., DCM/hexane). Compare unit cell parameters with Cambridge Structural Database entries .
- Electron density maps : Identify hydrogen bonding patterns (e.g., amide-NH⋯O=C interactions) to explain stability .
[Advanced] What strategies mitigate steric hindrance during functionalization?
- Directed metalation : Use lithiation at less hindered positions (e.g., C5 of thiazole) .
- Microwave-assisted synthesis : Reduce reaction times for sterically demanding couplings (e.g., 100°C, 30 min vs. 24 hrs conventional) .
[Basic] How is purity validated before biological testing?
- HPLC : Use a C18 column (ACN:H2O gradient) to achieve ≥95% purity. Retention times should match standards .
- Karl Fischer titration : Ensure water content <0.1% to prevent hydrolysis .
[Advanced] How can structure-activity relationships (SAR) be systematically explored?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
